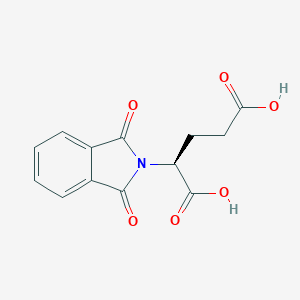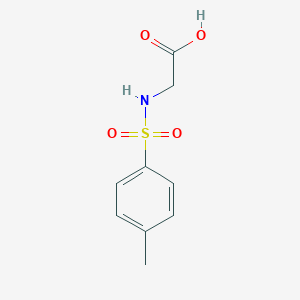
Acide N-phtaloyl-L-glutamique
Vue d'ensemble
Description
N-Phthaloyl-L-glutamic acid is a derivative of L-glutamic acid. In this compound, the two hydrogens on the amino group of L-glutamic acid are substituted by a phthaloyl group . It appears as a white crystalline powder .
Synthesis Analysis
N-phthaloyl-L-glutamic acid can be synthesized by the reaction of phthalic anhydride with L-glutamic acid in acetic acid solution . The resulting polymers are characterized by means of spectroscopy, elemental analyses, inherent viscosity, and specific rotation .Molecular Structure Analysis
The molecular formula of N-Phthaloyl-L-glutamic acid is C13H11NO6 . Its molecular weight is 277.23 .Chemical Reactions Analysis
N-phthaloyl-L-glutamic acid can undergo direct polycondensation reaction with 4,4’-diamino diphenylether, 4,4’-diamino diphenylsulfone in the presence of adipic acid, fumaric acid, and terephthalic acid as a second diacid in a medium consisting of N-methyl-2-pyrrolidone, triphenyl phosphite, calcium chloride, and pyridine .Physical And Chemical Properties Analysis
N-Phthaloyl-L-glutamic acid is a white crystalline powder . It has a density of 1.6±0.1 g/cm3, a boiling point of 519.0±40.0 °C at 760 mmHg, and a flash point of 267.7±27.3 °C .Applications De Recherche Scientifique
Synthèse des acides aminés γ-glutamyl
L'anhydride N-phtaloyl-L-glutamique (NPGLA) offre une solution simple pour la synthèse sans racémisation des acides aminés γ-glutamyl . Ces dipeptides γ-glutamyl sont des composés dérivés de l'acylation d'un acide aminé par le carbone γ-carboxyle de l'acide L-glutamique .
Amélioration du goût
La sous-structure γ-glutamyl peut atténuer considérablement le goût amer de certains acides aminés. Par exemple, le goût amer de la valine a été fortement atténué lors de sa transformation en dérivé γ-glutamyl .
Amélioration nutritionnelle
La ε-(γ-glutamyl)lysine, un composant important d'acides aminés faisant partie des produits alimentaires, s'est avérée améliorer la valeur nutritionnelle du pain . Il sert de source nutritionnelle de lysine .
Amélioration des propriétés physiques des aliments
Les propriétés physiques des nouilles sèches ont été améliorées par la formation de liaisons croisées, N ε-(γ-glutamyl)lysine, induites par la MTGase .
Composés de saveur « Kokumi »
Les molécules possédant les propriétés de plénitude et d'épaisseur en bouche et augmentant la continuité de la perception gustative des aliments ont été qualifiées de composés de saveur « kokumi » . Ces propriétés sont apparemment conférées par le résidu γ-glutamyl sur les acides aminés
Safety and Hazards
Mécanisme D'action
Target of Action
N-Phthaloyl-L-glutamic acid is a derivative of L-glutamic acid . It is primarily targeted by the Cereblon E3 ligase modulator . Cereblon (CRBN) is a protein targeted by this class of drugs . The IMiD class includes thalidomide and its analogues .
Mode of Action
It is known that the compound is aN-protected derivative of L-glutamic acid . The anhydride of this compound, prepared without racemization, is used for γ-L-glutamylations . This suggests that the compound may interact with its targets through the process of glutamylation.
Biochemical Pathways
Given its target, it may be involved in the modulation of immune responses
Pharmacokinetics
It is known that the compound ispartly soluble in water , which could influence its absorption and distribution in the body. Its melting point is 160-162°C , and it has a predicted boiling point of 519.0°C . These properties could potentially affect the compound’s stability and its ability to reach its target sites in the body.
Result of Action
Given its target, it may have immunomodulatory effects
Action Environment
The action of N-Phthaloyl-L-glutamic acid may be influenced by various environmental factors. For instance, its solubility in water could be affected by the pH of the environment . Additionally, its stability could be influenced by temperature, given its known melting and boiling points
Propriétés
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFFSKLJNYRHQN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187605 | |
| Record name | L-2-Phthalimidoglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732622 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
340-90-9 | |
| Record name | N-Phthaloyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phthaloyl-L-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-2-Phthalimidoglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANEDIOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHTHALOYL-L-GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV2BGD128X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)



